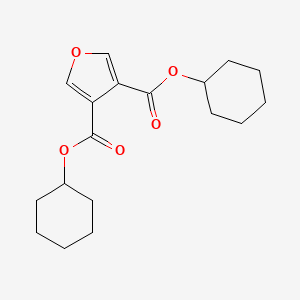![molecular formula C17H15ClN2O2S B12919207 Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate CAS No. 206256-23-7](/img/structure/B12919207.png)
Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Next, the thioether linkage is introduced by reacting the indole derivative with 2-amino-5-chlorothiophenol. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Finally, the ethyl ester group is introduced by esterification of the carboxylic acid group on the indole ring. This can be achieved by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cellular membranes and proteins may contribute to its antimicrobial and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core and additional functional groups that confer its anti-inflammatory properties.
Tryptophan: An essential amino acid with an indole core, important for protein synthesis and as a precursor for neurotransmitters.
The uniqueness of Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other indole derivatives.
Propriétés
Numéro CAS |
206256-23-7 |
|---|---|
Formule moléculaire |
C17H15ClN2O2S |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
ethyl 3-(2-amino-5-chlorophenyl)sulfanyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15ClN2O2S/c1-2-22-17(21)15-16(11-5-3-4-6-13(11)20-15)23-14-9-10(18)7-8-12(14)19/h3-9,20H,2,19H2,1H3 |
Clé InChI |
JOAZAGOUKKSIPI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=C(C=CC(=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)




![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12919166.png)
![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)






